8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a chemical compound that belongs to the imidazo[1,2-a]pyridine family This class of compounds is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups .
Another method involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K₂S₂O₈) and a catalytic amount of iodine (I₂), resulting in good yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored for the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines, which offers advantages such as faster reaction times, higher yields, and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Trifluoromethylation: This reaction introduces a trifluoromethyl group into the compound, enhancing its chemical stability and biological activity.
Substitution Reactions: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used for trifluoromethylation reactions.
Potassium Persulfate (K₂S₂O₈) and Iodine (I₂): Used in the one-pot synthesis method.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated and substituted derivatives of imidazo[1,2-a]pyridine, which may exhibit enhanced biological activities and chemical properties.
Scientific Research Applications
8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antituberculosis agent, showing significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Biological Studies: It is used in studies related to its inhibitory effects on enzymes such as COX-2, which is involved in inflammation and pain.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its COX-2 inhibitory activity is influenced by the nature and size of the substituents on the imidazo[1,2-a]pyridine ring . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 3-Hydroxymethyl imidazo[1,2-a]pyridine
Uniqueness
8-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of both the methoxy and trifluoromethyl groups, which contribute to its distinct chemical properties and potential applications. Its structure allows for various modifications, making it a versatile compound for research and development in medicinal chemistry and other fields.
Properties
Molecular Formula |
C15H11F3N2O |
---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
8-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-13-6-3-7-20-9-12(19-14(13)20)10-4-2-5-11(8-10)15(16,17)18/h2-9H,1H3 |
InChI Key |
ADBWZGWOYVTDOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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